![molecular formula C23H19N3O2 B11503296 [2-Methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11503296.png)
[2-Methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone
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Overview
Description
2-methyl-4-(5-methyl-2-furyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3]benzimidazole derivatives. This compound is characterized by its unique structure, which includes a fused pyrimidine and benzimidazole ring system, along with a furan ring and a phenyl group. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-methyl-4-(5-methyl-2-furyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.
Construction of the benzimidazole ring: This involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the furan ring: This step can be carried out by the reaction of furfural or its derivatives with the intermediate compounds formed in the previous steps.
Final assembly: The final product is obtained by coupling the intermediate compounds through various organic reactions such as Friedel-Crafts acylation or nucleophilic substitution.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-methyl-4-(5-methyl-2-furyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, further modifying the compound’s properties.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the molecule.
Scientific Research Applications
2-methyl-4-(5-methyl-2-furyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: Used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-methyl-4-(5-methyl-2-furyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar compounds to 2-methyl-4-(5-methyl-2-furyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone include other pyrimido[1,2-a][1,3]benzimidazole derivatives, such as:
- 2-methyl-4-(2-furyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone : Differing by the position and type of substituents on the furan ring.
- 2-methyl-4-(5-methyl-2-thienyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone : Featuring a thiophene ring instead of a furan ring.
- 2-methyl-4-(5-methyl-2-pyrrolyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone : Containing a pyrrole ring instead of a furan ring.
The uniqueness of 2-methyl-4-(5-methyl-2-furyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H19N3O2 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C23H19N3O2/c1-14-12-13-19(28-14)21-20(22(27)16-8-4-3-5-9-16)15(2)24-23-25-17-10-6-7-11-18(17)26(21)23/h3-13,21H,1-2H3,(H,24,25) |
InChI Key |
OCWFAKZNZWQGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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